molecular formula C22H26N4O2S B2950697 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-54-4

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2950697
CAS No.: 631855-54-4
M. Wt: 410.54
InChI Key: XEXPMJUKLXAMDT-UHFFFAOYSA-N
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Description

The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a pyrimidoquinoline derivative characterized by a complex heterocyclic framework. Its structure includes:

  • 8,8-Dimethyl substituents, which introduce steric hindrance and influence conformational stability.
  • A pyridin-4-yl group at position 5, providing hydrogen-bonding capability and aromatic π-π stacking interactions.
  • A fused tetracyclic system with two ketone moieties (4,6-dione), likely affecting electronic properties and solubility.

Pyrimidoquinoline derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic pharmaceuticals.

Properties

IUPAC Name

2-butylsulfanyl-8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-5-10-29-21-25-19-18(20(28)26-21)16(13-6-8-23-9-7-13)17-14(24-19)11-22(2,3)12-15(17)27/h6-9,16H,4-5,10-12H2,1-3H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPMJUKLXAMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS# 631855-54-4) is a member of the pyrimidoquinoline family. This class of compounds has garnered interest due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S with a molecular weight of 410.5 g/mol. The structural features include a pyridine ring and a tetrahydropyrimidoquinoline core, which are significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrimidoquinoline exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrimidoquinoline derivatives in inhibiting cancer cell growth. The compound has been evaluated for its cytotoxicity against various cancer cell lines.

Anticancer Mechanisms

  • Inhibition of Growth Factor Receptors : The compound has shown promising results as an inhibitor of epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2). For instance, compounds within the same family have demonstrated IC50 values ranging from 0.052 µM to 0.164 µM against HER2 .
  • Cell Cycle Arrest and Apoptosis : The most active derivatives have been reported to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. For example, one study reported a 60-fold increase in apoptosis compared to untreated controls .
  • Metastasis Inhibition : In addition to direct cytotoxic effects, certain derivatives have been shown to reduce cancer cell infiltration and metastasis by significant percentages .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Compound Cell Line IC50 (µM) Mechanism
Compound 4lMCF-71.62EGFR/HER2 inhibition; apoptosis induction
Compound 4dMCF-72.67Cell cycle arrest
Compound 4iMCF-76.82Metastasis reduction

These results indicate that modifications to the pyrimidoquinoline structure can significantly enhance anticancer efficacy.

Pharmacological Properties

Beyond anticancer effects, pyrimidoquinolines are noted for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit moderate antimicrobial properties against various bacterial strains .
  • Antiviral Potential : Recent studies suggest that quinoline derivatives can inhibit viral replication processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The pyridin-4-yl group in the target compound enhances polarity compared to 4-nitrophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) analogs .

Butylsulfanyl vs. benzylsulfanyl groups alter lipophilicity, with the latter increasing aromatic bulk .

Thermal Stability :

  • The 2,4-dichlorophenyl analog exhibits a high melting point (340°C), attributed to halogen bonding and rigid substituents . Data gaps for other compounds limit further thermal comparisons.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of pyrimidoquinoline derivatives often involves cyclocondensation reactions. For example, ultrasound-assisted methods using Fe(DS)₃ (a Lewis acid-surfactant catalyst) significantly reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields (up to 92%) compared to traditional thermal methods . Key parameters include solvent choice (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst loading (5–10 mol%). Spectral characterization (¹H/¹³C NMR, IR) confirms structural integrity, with carbonyl stretches at ~1700 cm⁻¹ and pyridine ring protons resonating at δ 6.5–7.5 ppm .

Q. How should researchers approach the spectroscopic characterization of this compound?

A multi-technique approach is critical:

  • IR spectroscopy : Identify carbonyl (C=O) and sulfanyl (C-S) groups at 1680–1720 cm⁻¹ and 600–700 cm⁻¹, respectively .
  • NMR : Pyridin-4-yl protons appear as doublets (δ ~8.5 ppm), while the butylsulfanyl chain shows methylene/methyl signals at δ 1.2–3.0 ppm .
  • Elemental analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What preliminary assays are recommended to evaluate biological activity?

Screen for enzyme inhibition (e.g., kinases, cytochrome P450) using fluorescence-based assays or microbial growth inhibition (e.g., E. coli, S. aureus) at concentrations of 10–100 µM. Structure-activity relationship (SAR) studies suggest that the pyridin-4-yl and sulfanyl groups enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Adapt-cMolGPT, a generative AI model, predicts substituent effects on binding affinity. For example:

  • Docking simulations : Replace the butylsulfanyl group with shorter chains (e.g., methyl) to reduce steric hindrance in kinase targets.
  • ADMET prediction : Calculate logP values to optimize solubility (target logP < 3.5) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

If conflicting results arise (e.g., antimicrobial vs. cytotoxic effects):

  • Dose-response curves : Test across a wider concentration range (0.1–200 µM) to identify therapeutic windows.
  • Off-target profiling : Use high-throughput screening (HTS) to rule out nonspecific interactions .

Q. How does the compound’s environmental fate impact ecotoxicological risk assessments?

Follow protocols from Project INCHEMBIOL :

  • Degradation studies : Expose to UV light/pH variations (pH 4–9) to simulate abiotic degradation.
  • Bioaccumulation : Measure partition coefficients (log Kₒw) in aquatic organisms (e.g., Daphnia magna).

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Plasma stability assay : Incubate in human plasma (37°C, 24 hours) and monitor degradation via HPLC.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide derivatives) .

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